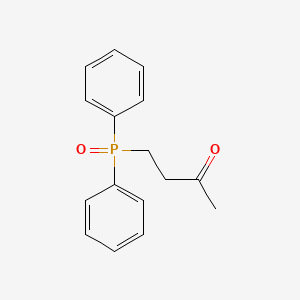

4-(Diphenylphosphoryl)butan-2-one

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus chemistry has become one of the most rapidly expanding fields within organic chemistry. nih.gov These compounds, characterized by the presence of a carbon-phosphorus bond, are integral to numerous scientific and industrial domains. Their importance stems from their diverse applications, which range from being crucial reagents and catalysts in laboratory synthesis to forming the basis of many agrochemicals and pharmaceuticals. nih.govwikipedia.orgtaylorandfrancis.com

In the realm of chemical research, organophosphorus compounds are widely employed as versatile reagents, including as precursors for reactive intermediates like ylides in the Wittig reaction and related transformations. nih.govwikipedia.org Their unique physical and chemical properties have spurred extensive research into new synthetic methodologies. acs.org The phosphorus atom can exist in various oxidation states, with phosphorus(V) and phosphorus(III) derivatives being the most common, leading to a vast array of structures and reactivities. wikipedia.org This versatility has established organophosphorus compounds as indispensable tools for modern chemists.

The applications of these compounds are widespread. In medicine, they are found in drugs designed to treat bone disorders, as well as in antiviral and anticancer agents. nih.gov The agrochemical industry relies heavily on organophosphorus compounds for pesticides. wikipedia.orgnih.gov Furthermore, they are used in industrial processes for the production of materials like plasticizers and flame retardants. taylorandfrancis.com The continued exploration of organophosphorus chemistry promises to address new challenges, particularly in developing sustainable and environmentally friendly synthetic processes. nih.gov

Contextualization of β-Ketophosphine Oxides within Organic Synthesis

Within the vast family of organophosphorus compounds, β-ketophosphine oxides have emerged as particularly valuable synthetic intermediates. researchgate.net These molecules contain a ketone functional group at the β-position relative to the phosphorus atom. This structural arrangement provides a unique combination of reactive sites, making them powerful building blocks for creating more complex organic molecules.

The synthesis of β-ketophosphine oxides has been an active area of research, leading to the development of numerous efficient methods. These approaches often involve the formation of a carbon-phosphorus bond and the introduction of the keto group in a single or tandem process. Recent advancements include copper-catalyzed difunctionalization of alkenes, silver-mediated oxidative phosphorylation of α-bromostyrenes, and transition-metal-free oxyphosphorylation of alkynes. researchgate.netresearchgate.nettandfonline.com These methods offer mild reaction conditions and tolerate a wide range of functional groups.

A key application of β-ketophosphine oxides and their related phosphonate (B1237965) esters is in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This reaction is a widely used method for the synthesis of alkenes, particularly with high E-selectivity (formation of the trans isomer). organic-chemistry.org In the HWE reaction, the carbanion generated by deprotonation of the α-carbon to the phosphoryl group reacts with an aldehyde or ketone to form an alkene. wikipedia.org The phosphine (B1218219) oxide byproduct is water-soluble, which simplifies purification compared to the traditional Wittig reaction. organic-chemistry.org The versatility and reliability of the HWE reaction have made β-ketophosphine oxides and their analogues staples in the total synthesis of natural products. thieme-connect.com

Table 1: Selected Synthetic Methods for β-Ketophosphine Oxides

| Method | Reactants | Catalyst/Mediator | Key Features |

|---|---|---|---|

| Copper-Catalyzed Difunctionalization | Alkenes, H-phosphine oxides, Dioxygen | Copper catalyst | Forms C-P and C=O bonds in one step from simple starting materials. researchgate.net |

| Silver-Mediated Phosphorylation | α-Bromostyrenes, Diphenylphosphine (B32561) oxides | Silver mediator | Provides a convenient route under mild conditions. tandfonline.com |

| Visible Light-Mediated Oxyphosphorylation | Cinnamic acids, Diarylphosphine oxides | Photocatalyst | Proceeds under mild conditions with visible light as the energy source. organic-chemistry.org |

| Metal-Free Oxyphosphorylation | Arylalkynes, H-phosphine oxides | Inorganic base | Avoids the use of transition metals. researchgate.net |

Research Trajectories and Academic Relevance of 4-(Diphenylphosphoryl)butan-2-one and its Analogues

The specific compound, this compound, embodies the synthetic utility of β-ketophosphine oxides. Its structure features a diphenylphosphine oxide group attached to a butan-2-one moiety. This bifunctional nature makes it a highly relevant target for academic and industrial research.

The diphenylphosphoryl group serves as a handle for olefination reactions, most notably the Horner-Wadsworth-Emmons reaction. Deprotonation of the methylene (B1212753) carbon adjacent to the phosphorus atom would generate a stabilized carbanion. This nucleophile can then react with a variety of aldehydes and ketones to construct α,β-unsaturated ketones (enones), which are themselves important intermediates in organic synthesis.

The butan-2-one portion of the molecule offers additional reactive sites. The ketone's carbonyl group can undergo a wide range of nucleophilic additions, reductions, or serve as a point for further functionalization. For instance, it can be a substrate in aldol (B89426) condensations, similar to how 4-hydroxy-2-butanone (B42824) is formed from acetone (B3395972) and formaldehyde. semanticscholar.org The presence of both the phosphine oxide and the ketone allows for sequential or tandem reactions, enabling the rapid assembly of complex molecular frameworks.

Analogues of the butan-2-one core are found in various contexts, highlighting the importance of this structural motif. For example, 4-(4-hydroxyphenyl)butan-2-one, also known as raspberry ketone, is a natural phenolic compound of significant interest. google.comnist.gov Other analogues, such as 4-phenyl-2-butanone and 4-(p-tolyl)-2-butanone, are used as building blocks in chemical synthesis. researchgate.netthegoodscentscompany.com The study of these related molecules provides a framework for understanding the potential applications and reactivity of this compound.

The academic relevance of this compound lies in its potential as a versatile building block for synthesizing complex target molecules, including pharmaceuticals and natural products. Research efforts are likely to focus on developing efficient syntheses of this compound and exploring its reactivity in various transformations. Its ability to participate in well-established reactions like the HWE, combined with the reactivity of its ketone functionality, makes it a valuable tool for synthetic chemists.

Table 2: Properties of this compound Analogues

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|

| 4-Hydroxy-2-butanone | C₄H₈O₂ | 88.11 | Hydroxyl group at C4. google.com |

| 4-(4-Hydroxyphenyl)butan-2-one | C₁₀H₁₂O₂ | 164.20 | p-Hydroxyphenyl group at C4. nist.gov |

| 4-(4-Methoxyphenyl)butan-2-one | C₁₁H₁₄O₂ | 178.23 | p-Methoxyphenyl group at C4. nist.gov |

| 4-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | Phenyl group at C4. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

67217-31-6 |

|---|---|

Molecular Formula |

C16H17O2P |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

4-diphenylphosphorylbutan-2-one |

InChI |

InChI=1S/C16H17O2P/c1-14(17)12-13-19(18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |

InChI Key |

FGRDRRNGJCVNAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches

Direct Synthesis Protocols

Direct synthetic routes to β-ketophosphine oxides offer advantages in terms of atom economy and procedural simplicity. Copper catalysis has emerged as a powerful tool in this domain, enabling the efficient construction of the crucial carbon-phosphorus and carbon-oxygen bonds.

Copper-Catalyzed Oxyphosphorylation of Unsaturated Hydrocarbons

The direct addition of both an oxygen and a phosphorus moiety across a carbon-carbon multiple bond represents a highly efficient strategy for the synthesis of β-ketophosphine oxides. Copper catalysts have proven to be particularly effective in mediating these transformations under aerobic conditions.

From Alkynes and H-Phosphine Oxides via Aerobic Conditions

A significant advancement in the synthesis of β-ketophosphine oxides involves the copper-catalyzed direct oxyphosphorylation of terminal alkynes with H-phosphine oxides, utilizing molecular oxygen as the oxidant. nih.govresearchgate.netnih.gov This method provides a convenient and environmentally benign approach to a variety of β-ketophosphine oxides under mild conditions, notably without the need for a base or co-catalyst. nih.govresearchgate.netnih.gov

The reaction proceeds by treating a terminal alkyne, such as phenylacetylene, with diphenylphosphine (B32561) oxide in the presence of a copper catalyst, like copper(I) cyanide (CuCN), under an oxygen atmosphere. The carbonyl oxygen atom in the resulting β-ketophosphine oxide is derived from dioxygen, as confirmed by 18O labeling studies. researchgate.net Mechanistic investigations suggest the reaction likely proceeds through a radical pathway. nih.govresearchgate.netnih.gov

Table 1: Copper-Catalyzed Oxyphosphorylation of Phenylacetylene with Diphenylphosphine Oxide

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| CuCN | CH₃CN | 55 | 35 |

| CuI | CH₃CN | 55 | 28 |

| Cu(OAc)₂ | CH₃CN | 55 | 15 |

Data sourced from initial screening experiments. researchgate.net

From Enamides with P(O)-H Compounds and Dioxygen

The copper-catalyzed oxyphosphorylation of enamides with P(O)-H compounds, again using dioxygen as the terminal oxidant, presents another viable route to β-ketophosphine oxides and their phosphonate (B1237965) analogues. beilstein-journals.orgrsc.org This methodology is valued for its ability to synthesize a range of valuable β-keto organophosphorus compounds in moderate to good yields from readily available starting materials. beilstein-journals.orgrsc.org The reaction demonstrates a broad substrate scope, accommodating various enamides and P(O)-H compounds. beilstein-journals.org

Copper-Catalyzed Oxidative Coupling Reactions

Oxidative coupling reactions catalyzed by copper offer an alternative and powerful strategy for forging the C-P bond necessary for the formation of β-ketophosphine oxides. These methods often involve the coupling of pre-functionalized substrates under aerobic conditions.

Aerobic Oxidative Coupling of Ketones with P(O)-H Compounds

A facile and efficient one-pot method for the synthesis of β-ketophosphine oxides has been developed through the copper-catalyzed aerobic oxidative coupling of ketones with P(O)-H compounds. This reaction is typically assisted by a silylating agent, such as tert-butyldimethylsilyl triflate (TBSOTf), and proceeds under very mild conditions. rsc.org The process involves the in situ formation of an enol silane (B1218182) from the ketone, which then undergoes oxidative coupling with the P(O)-H compound. Isotope-labeling experiments have shown that the carbonyl oxygen atom of the product originates from dioxygen. rsc.org This methodology is noted for its good functional group tolerance and provides access to a variety of β-ketophosphine oxides in moderate to good yields. rsc.org

Table 2: Copper-Catalyzed Aerobic Oxidative Coupling of Acetophenone with Diphenylphosphine Oxide

| Copper Catalyst | Silylating Agent | Solvent | Yield (%) |

| Cu(OAc)₂ | TBSOTf | CH₂Cl₂ | 75 |

| CuI | TBSOTf | CH₂Cl₂ | 68 |

| CuCl | TBSOTf | CH₂Cl₂ | 62 |

Reaction conditions: Ketone (0.5 mmol), Diphenylphosphine Oxide (0.6 mmol), Copper Catalyst (10 mol%), TBSOTf (1.0 mmol), under O₂ atmosphere at room temperature.

Oxidative Radical Coupling/Fragmentation of Allylic Alcohols

A novel and efficient protocol for the synthesis of β-oxophosphine oxides involves the copper-catalyzed oxidative phosphonation of α-tert-hydroxylalkenes, a type of allylic alcohol. rsc.org This transformation is proposed to occur via an unprecedented three-component radical coupling/fragmentation cascade reaction involving the allylic alcohol, an H-phosphine oxide, and tert-butyl hydroperoxide (TBHP). rsc.org In this process, TBHP serves as both a radical initiator and a coupling partner. rsc.org This method demonstrates a broad substrate scope and good functional group compatibility, providing efficient access to a diverse range of β-oxophosphine oxides from simple starting materials. rsc.org

Metal-Free Photoredox Catalysis for Phosphinylation of Aryl Alkynes

A notable advancement in the synthesis of β-ketophosphine oxides is the use of metal-free photoredox catalysis. This method facilitates the oxidative coupling of diaryl phosphine (B1218219) oxides and arylacetylenes under mild conditions. rsc.org An inexpensive and commercially available organic dye, Rhodamine B, can be employed as a photocatalyst. rsc.org This approach achieves a regioselective 1,2-difunctionalization of arylacetylenes, providing a direct route to a variety of β-ketophosphine oxides without the need for transition metals. rsc.org

Another visible-light-mediated approach involves the direct aerobic oxyphosphorylation of alkenes with H-phosphine oxides, using Rhodamine B as a non-metallic photocatalyst. researchgate.net This method yields various β-ketophosphine oxides in good yields from simple olefins under air, presenting a mild, green, and practical synthetic pathway. researchgate.net

| Catalyst | Reactants | Conditions | Product | Key Feature |

| Rhodamine B | Diaryl phosphine oxide, Arylacetylene | Visible light | β-Ketophosphine oxide | Metal-free, regioselective rsc.org |

| Rhodamine B | Alkene, H-phosphine oxide | Visible light, air | β-Ketophosphine oxide | Metal-free, aerobic researchgate.net |

Hydrophosphinylation of α,β-Unsaturated Ketones

The hydrophosphinylation of α,β-unsaturated ketones represents a direct and atom-economical method for the synthesis of β-ketophosphine oxides. This reaction involves the addition of a P-H bond across the carbon-carbon double bond of an α,β-unsaturated ketone.

Catalytic asymmetric hydrophosphinylation has been successfully applied to α,β-unsaturated N-acylpyrroles using dialkyl phosphine oxides, achieving excellent enantioselectivities and yields. nih.gov While this specific substrate differs from a typical α,β-unsaturated ketone, the principle of the phospha-Michael reaction is directly applicable. nih.gov The use of pyridine (B92270) was found to be crucial for achieving good results in this transformation. nih.gov

Aza-Michael reactions of (E)-4-(diphenylphosphoryl)but-3-en-2-one with various nitrogen heterocycles proceed regioselectively without a catalyst to form β-azahetaryl β-diphenylphosphoryl ketones. researchgate.net This demonstrates the inherent reactivity of the α,β-unsaturated system in β-ketophosphine oxides towards nucleophilic addition.

Phosphorus-Centered Radical Addition and Hydration Reactions

Phosphorus-centered radicals are highly reactive intermediates that can be effectively utilized in the synthesis of organophosphorus compounds. researchgate.net The generation of these radicals can be achieved through various methods, including the use of oxidizing or reducing agents, bases, and radical initiators. researchgate.net

One strategy involves the generation of a phosphorus radical from a secondary phosphine oxide, which then adds to an alkene. researchgate.net A blue-light-driven, iron-catalyzed oxy-phosphinylation of activated alkenes with secondary phosphine oxides under air at room temperature has been shown to produce β-ketophosphine oxides in moderate to high yields. researchgate.net The proposed mechanism involves the generation of a phosphorus radical through a blue light-promoted aerobic process catalyzed by iron. researchgate.net

The addition of a P-centered radical to an alkene results in an alkyl radical intermediate. oaes.cc Subsequent reactions, such as trapping by a nucleophile or an intramolecular cyclization, can lead to a variety of functionalized phosphine oxides. oaes.cc

Multi-Step Synthetic Routes

While direct methods are often preferred, multi-step syntheses provide a robust and versatile approach to complex molecules like 4-(Diphenylphosphoryl)butan-2-one, allowing for greater control over the final structure.

Classical Approaches via Acylation of Alkyl Phosphine Oxides

The acylation of alkyl phosphine oxides is a traditional and reliable method for the synthesis of β-ketophosphine oxides. This approach typically involves the deprotonation of an alkyl phosphine oxide with a strong base to form a phosphinyl-stabilized carbanion, which then reacts with an acylating agent, such as an ester or an acid chloride.

A general procedure for the synthesis of H-α-hydroxyphosphinates involves the Abramov reaction, which utilizes BSA as a silylating agent, leading to good yields in short reaction times. organic-chemistry.org While not a direct synthesis of β-ketophosphine oxides, it highlights the reactivity of related phosphorus compounds.

Modified Conant Reactions for β-Ketophosphine Oxides

The Conant reaction and its modifications have been employed for the synthesis of various carbonyl compounds. While direct application to β-ketophosphine oxides is not extensively documented in recent literature, the principles of this reaction, which involves the metalation of a suitable precursor followed by reaction with a carbonyl compound, could be adapted.

Formation of Diphenylphosphoryl Intermediates followed by Reaction with Ketone Backbones

This strategy involves the preparation of a diphenylphosphoryl-containing nucleophile, which is then reacted with an electrophilic ketone or ketone precursor. For instance, the reaction of a diphenylphosphinyl-substituted organometallic reagent with an appropriate electrophile can be a viable route.

Stereoselective and Enantioselective Synthesis Efforts

The creation of chiral centers with high fidelity is a cornerstone of modern synthetic chemistry. For this compound, which possesses a prochiral ketone and a methylene (B1212753) group adjacent to the phosphorus atom, enantioselective synthesis is key to accessing optically active derivatives for applications in areas like asymmetric catalysis.

Radical reactions offer a powerful tool for the formation of carbon-phosphorus bonds. Recent advancements have explored the radical phosphorylation of vinyl precursors to generate β-ketophosphine oxides. One such method involves the silver-mediated radical phosphorylation of α-bromostyrenes with diphenylphosphine oxides, which yields β-ketophosphine oxides under mild conditions. tandfonline.com While this particular protocol is not reported as asymmetric, it lays the groundwork for potential enantioselective variants. The development of chiral ligands or catalysts that can control the stereochemical outcome of the radical addition step is a promising avenue for future research in the asymmetric synthesis of compounds like this compound.

The phospha-Michael addition represents one of the most direct and atom-economical routes to β-ketophosphine oxides. The conjugate addition of a phosphorus nucleophile to an α,β-unsaturated ketone is a key strategy for constructing the this compound backbone. Significant progress has been made in rendering this reaction enantioselective through the use of organocatalysts and metal-based catalysts.

An organocatalytic approach has been successfully developed for the phospha-Michael reaction of α,β-unsaturated ketones with diaryl phosphine oxides, employing multifunctional primary amine-thiourea catalysts. rsc.orgresearchgate.net This method has been shown to produce optically active products with quaternary carbon stereocenters in high yields and with excellent enantioselectivities, up to 98% ee. rsc.orgresearchgate.net The proposed mechanism involves a concerted activation of both the phosphine oxide and the enone by the bifunctional catalyst. rsc.org

Another effective strategy utilizes chiral metal complexes. For instance, an enantioselective hydrophosphination of β,γ-unsaturated α-ketoesters and amides has been achieved using a chiral palladacycle catalyst, affording the desired products in excellent yields and enantioselectivities. nih.govrsc.orgresearchgate.netamanote.com Although the substrate is not a simple enone, this methodology demonstrates the potential of palladium catalysis in asymmetric phospha-Michael additions.

Table 1: Enantioselective Phospha-Michael Reactions for the Synthesis of β-Ketophosphine Oxides

| Catalyst Type | Substrate Example | Phosphine Source | Solvent | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Primary Amine-Thiourea | Cyclohex-2-enone | Diphenylphosphine oxide | CH₂Cl₂ | 76% | 90% | rsc.org |

| Primary Amine-Thiourea | Chalcone | Diphenylphosphine oxide | CH₂Cl₂ | High | up to 98% | researchgate.net |

| Chiral Palladacycle | (E)-2-methyl-2-oxo-4-phenylbut-3-enoate | Diphenylphosphine | CH₂Cl₂ | High | High | nih.govrsc.orgresearchgate.net |

Once an enantiomerically enriched or pure sample of a chiral compound is synthesized, determining its optical purity is a critical step. Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. wikipedia.org

For chiral ketones like this compound, a common strategy would be to reduce the ketone to the corresponding alcohol, which can then be derivatized. A well-known CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, which can be converted to its acid chloride and reacted with the alcohol to form diastereomeric Mosher's esters. wikipedia.org

Given the presence of the phosphorus atom, ³¹P NMR spectroscopy is a particularly powerful tool for the analysis of chiral organophosphorus compounds. researchgate.netwiley-vch.de Chiral phosphorus-containing derivatizing agents, such as those derived from optically pure (S)-1,1'-bi-2-naphthol, can be used to determine the enantiomeric excess of chiral alcohols and amines. researchgate.net The derivatized diastereomers often exhibit significantly different chemical shifts in the ³¹P NMR spectrum, allowing for accurate determination of the enantiomeric ratio. researchgate.netwiley-vch.de

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of organophosphorus compounds, which has traditionally involved stoichiometric reagents and hazardous solvents, is an area ripe for the application of these principles. frontiersin.org

The development of efficient catalytic systems is a cornerstone of green chemistry. For the synthesis of phosphine oxides, several environmentally benign catalytic methods have been reported. A metal-free dehydrative nucleophilic substitution of primary alcohols with secondary phosphine oxides has been developed using trimethyliodosilane (TMSI) as a catalyst. rsc.org This method provides a green route to tertiary phosphine oxides, generating water as the only byproduct. rsc.org

Furthermore, catalyst- and solvent-free hydrophosphorylation of ketones with secondary phosphine oxides has been shown to produce tertiary α-hydroxyphosphine oxides in high yields. thieme-connect.com This approach aligns with the principles of pot, atom, and step economy (PASE). thieme-connect.com Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also gaining prominence. A high-temperature mechanochemical protocol has been developed for the highly efficient, solvent-free deoxygenation of phosphine oxides using hydrosilanes. rsc.org

Table 2: Green Catalyst Systems for Reactions Involving Phosphine Oxides

| Reaction Type | Catalyst | Conditions | Key Green Feature | Reference |

|---|---|---|---|---|

| Dehydrative Nucleophilic Substitution | Trimethyliodosilane (TMSI) | Metal-free | Water as the only byproduct | rsc.org |

| Hydrophosphorylation of Ketones | None | Catalyst- and solvent-free | High atom and step economy | thieme-connect.com |

| Deoxygenation of Phosphine Oxides | Phosphoric acid additive | Mechanochemical, solvent-free | Avoids harmful organic solvents | rsc.org |

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The development of solvent-free reaction conditions is therefore highly desirable.

As mentioned, catalyst- and solvent-free methods for the synthesis of α-hydroxyphosphine oxides and the deoxygenation of phosphine oxides have been successfully developed. thieme-connect.comrsc.orgresearchgate.net These reactions are often facilitated by microwave irradiation or mechanochemical mixing, which can lead to shorter reaction times and increased energy efficiency. rsc.orgresearchgate.net The use of non-aqueous solvents that are considered more environmentally friendly, such as those derived from renewable resources or ionic liquids, is another important strategy in greening the synthesis of organophosphorus compounds. nih.gov For instance, the synthesis of certain organophosphorus compounds has been achieved under solvent-free conditions, highlighting the potential for broader application of this eco-friendly strategy. nih.govexlibrisgroup.com

Elucidation of Reactivity Patterns and Mechanistic Pathways

Transformations Involving the Phosphoryl Moiety

The diphenylphosphoryl group is central to several key transformations, acting as a control element that can be strategically removed or utilized for its coordinating abilities.

A significant aspect of the reactivity of β-ketophosphine oxides is the ability of the phosphoryl group to be eliminated, a process known as dephosphinoylation. This elimination can be harnessed to synthesize various important structural motifs.

Olefins: The formation of olefins from 4-(diphenylphosphoryl)butan-2-one is analogous to the well-known Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgnih.gov Deprotonation of the carbon alpha to both the ketone and the phosphoryl group with a strong base generates a phosphorus-stabilized carbanion. This nucleophilic carbanion can then react with an external aldehyde or ketone. The resulting β-hydroxy phosphine (B1218219) oxide intermediate can subsequently undergo elimination of the diphenylphosphinate (B8688654) anion to furnish an α,β-unsaturated ketone, which is a type of olefin. This process effectively serves as an olefination of the added carbonyl compound.

Cyclopropanes: The synthesis of cyclopropanes from β-ketophosphine oxides has been demonstrated through intramolecular cyclization pathways. rsc.org One established method involves the conversion of a β-keto phosphine oxide into a derivative containing a leaving group at the γ-position (the carbon adjacent to the phosphoryl-bearing carbon). Treatment of this substrate with a base generates an enolate at the α-position, which then acts as an intramolecular nucleophile, displacing the leaving group in an SN2 fashion to form the cyclopropane (B1198618) ring. acs.org Another approach involves the reaction of β-keto γ′-hydroxy phosphine oxides with a base like potassium tert-butoxide, which also leads to the formation of cyclopropyl (B3062369) ketones through a stereospecific ring-closure. researchgate.net

Branched Ketones: Branched ketones can be synthesized through a sequence of alkylation followed by dephosphinoylation. rsc.org The process begins with the formation of the enolate of this compound, which can be selectively alkylated at the α-carbon. A second, different alkyl group can be introduced at the γ-carbon. Subsequent treatment with a base removes the diphenylphosphinoyl group, yielding a branched ketone. rsc.org This method provides a controlled, stepwise approach to complex ketone structures.

The phosphoryl and ketone oxygen atoms in this compound make it a versatile ligand in coordination chemistry. acs.orgacs.org It can coordinate to metal ions in several distinct modes, primarily dictated by the reaction conditions and the nature of the metal center.

The neutral molecule typically acts as a monodentate ligand, coordinating to a metal center through the phosphorus-bound oxygen atom (a P-monodentate mode). rsc.org However, upon deprotonation of the α-carbon with a base, the resulting enolate becomes a powerful bidentate ligand, chelating to a metal ion through both the phosphoryl oxygen and the enolate oxygen (a P,O-chelate mode). rsc.orgrsc.org This chelation often leads to the formation of stable, six-membered metallacycles.

Crystal structure analyses of complexes with the related ligand Ph₂PCH₂C(O)Ph have provided concrete evidence for these coordination modes with various transition metals. rsc.orgrsc.org

| Metal Ion | Coordination Mode | Complex Example | Reference |

|---|---|---|---|

| Nickel(II) | P-monodentate | trans-[NiCl₂(Ph₂PCH₂C(O)Ph)₂] | rsc.org |

| Palladium(II) | P-monodentate | [PdCl₂(Ph₂PCH₂C(O)Ph)₂] | rsc.org |

| Palladium(II) | P,O-chelate | [Pd(Ph₂PCH=C(O⁻)Ph)₂] | rsc.org |

| Platinum(II) | P-monodentate | [PtCl₂(Ph₂PCH₂C(O)Ph)₂] | rsc.org |

| Rhodium(III) | P,O-chelate | fac-[Rh(Ph₂PCH=C(O⁻)Ph)₃] | rsc.org |

| Thorium(IV) | P,O-chelate | Th(NO₃)₄(DPhPO)ₓ | researchgate.net |

| Uranium(VI) | P,O-chelate | UO₂(NO₃)₂(DPhPO)ₓ | researchgate.net |

The stability of these complexes is significant, making β-ketophosphine oxides useful as metal-extracting agents, particularly for actinides. researchgate.net

Reactions at the Ketone Functionality

The ketone group in this compound is a hub of reactivity, susceptible to both oxidation-reduction reactions and, more importantly, carbon-carbon bond formation via its enolate.

Reduction: The ketone can be selectively reduced to a secondary alcohol without affecting the phosphoryl group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are suitable for this transformation, as they are generally not reactive towards the stable P=O bond. researchgate.net This reaction yields 4-(diphenylphosphoryl)butan-2-ol. The resulting β-hydroxy phosphine oxide can be a precursor for further stereoselective transformations. For instance, subsequent hydroxyl-directed reductions can produce 1,3-diols with high diastereoselectivity. youtube.com While many advanced methods exist for reducing the phosphine oxide group itself, these often employ specialized silane-based reagents and catalysts that can be tuned to leave other functional groups like ketones untouched. organic-chemistry.orgacs.org

Oxidation: Direct oxidation of the ketone functionality in this compound is not a common transformation. Ketones are already in a relatively high oxidation state, and further oxidation typically requires harsh conditions that can lead to C-C bond cleavage and molecular degradation. vanderbilt.edu Reactions like the Baeyer-Villiger oxidation, which would convert the ketone to an ester, are theoretically possible but would require specific peroxy acid reagents. The use of strong, non-specific oxidizing agents would likely result in a complex mixture of products due to the presence of multiple oxidizable sites (e.g., the phenyl rings).

The most significant reactions at the ketone are those that proceed through its enolate, enabling the formation of new carbon-carbon bonds at the α-position.

Alkylation: The protons on the carbon atom between the carbonyl and phosphoryl groups are particularly acidic and can be readily removed by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles. A key reaction is alkylation, where the enolate attacks an alkyl halide in an SN2 reaction, forming a new C-C bond and yielding an α-alkylated β-ketophosphine oxide. rsc.orglibretexts.org This provides a direct route to elaborate the carbon skeleton.

Aldol (B89426) Reaction: The enolate of this compound can also participate in aldol reactions, attacking the carbonyl carbon of another aldehyde or ketone. chem-station.com This reaction forms a β-hydroxy ketone, adding a new functionalized unit to the molecule. Advanced catalytic systems have been developed where a chiral phosphine oxide can act as a Lewis base catalyst. In these systems, the catalyst coordinates to a silicon species like SiCl₄ to form a chiral hypervalent silicon complex in situ. nih.govjst.go.jp This complex then activates both the ketone (as the enolate donor) and the aldehyde (as the acceptor), facilitating a highly enantioselective cross-aldol reaction. nih.govjst.go.jp

| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkyl-β-ketophosphine oxide | rsc.orglibretexts.org |

| Aldol Addition | 1. Base (e.g., LDA, NaOH) 2. Aldehyde/Ketone (R'COR'') | α-(Diphenylphosphoryl)-β-hydroxy ketone | chem-station.com |

| Catalytic Asymmetric Aldol | 1. Chiral Phosphine Oxide 2. Lewis Acid (e.g., SiCl₄) 3. Aldehyde | Enantioenriched β-hydroxy ketone | nih.govjst.go.jp |

Mechanistic Investigations

The mechanisms governing the reactivity of this compound are well-established for its core transformations.

Dephosphinoylation to form Cyclopropanes: This reaction proceeds via an intramolecular SN2 mechanism. acs.orgnih.gov A base abstracts an α-proton to generate an enolate. The resulting nucleophilic carbon then attacks the γ-carbon, displacing a leaving group and forming the three-membered ring in a single, often stereospecific, step. rsc.org

Coordination and Catalysis: In phosphine oxide-catalyzed aldol reactions, the proposed mechanism involves the phosphine oxide acting as a Lewis base, coordinating to a Lewis acid like SiCl₄. nih.govjst.go.jp This creates a chiral, hypervalent silicon complex that is a stronger Lewis acid. This complex then coordinates to both the ketone (promoting enolate formation) and the aldehyde (activating its carbonyl group), organizing them within a structured transition state that directs the stereochemical outcome of the C-C bond formation. jst.go.jp

Enolate-Based C-C Bond Formation: The fundamental mechanism for both alkylation and aldol reactions involves the initial deprotonation of the α-carbon to form a resonance-stabilized enolate. libretexts.org This enolate is an ambident nucleophile, but reactions with most carbon-based electrophiles (like alkyl halides and carbonyls) occur preferentially at the carbon atom, leading to the formation of the new C-C bond. libretexts.org The choice of base and reaction temperature can influence whether the kinetic or thermodynamic enolate is formed if the ketone is unsymmetrical, although in this specific molecule, the acidity of the methylene (B1212753) protons between the two electron-withdrawing groups is significantly enhanced.

Radical Reaction Pathways in Oxyphosphorylation Processes

The synthesis of β-ketophosphine oxides, such as this compound, can be achieved through the oxyphosphorylation of alkenes, a process often involving radical intermediates. One such method is the blue light-driven, iron-catalyzed oxy-phosphinylation of activated alkenes with secondary phosphine oxides. researchgate.net This reaction proceeds under ambient aerobic conditions at room temperature. researchgate.net

The proposed mechanism commences with a blue light-promoted aerobic process catalyzed by iron, which generates a phosphorus-centered radical from the secondary phosphine oxide. researchgate.net This radical then adds to an activated alkene. The resulting carbon-centered radical is subsequently trapped by molecular oxygen from the air, leading to a peroxide radical. This intermediate is then reduced and ultimately converted to the final β-ketophosphine oxide product. This method has been shown to be effective for a variety of activated alkenes and diaryl phosphine oxides, affording the corresponding β-ketophosphine oxides in moderate to excellent yields. researchgate.net

Another approach involves the copper-catalyzed aerobic oxidative coupling of ketones with P(O)-H compounds. rsc.org The reaction is initiated by a single electron transfer (SET) from the H-phosphine oxide to a Cu(II) species, forming a diphenylphosphine (B32561) oxide cation radical. This unstable radical reacts with a superoxide (B77818) radical anion (O₂•⁻) to form a hydroperoxide intermediate, which eventually tautomerizes to the β-ketophosphine oxide product. rsc.org Temperature can be a critical factor in controlling the outcome of these reactions; in some systems, lower temperatures (e.g., 90 °C) favor the formation of β-ketophosphonates, while higher temperatures (e.g., 110 °C) lead to vinylphosphonate (B8674324) products. rsc.org

| Alkene Substrate | Phosphine Oxide Substrate | Isolated Yield (%) |

|---|---|---|

| Styrene | Diphenylphosphine oxide | 97 |

| 4-Methylstyrene | Diphenylphosphine oxide | 95 |

| 4-Methoxystyrene | Diphenylphosphine oxide | 93 |

| 4-Chlorostyrene | Diphenylphosphine oxide | 85 |

| Styrene | Bis(4-methoxyphenyl)phosphine oxide | 81 |

Role of Intermediates in Catalytic Cycles

The mechanisms for the formation of β-ketophosphine oxides are characterized by a series of critical intermediates within catalytic cycles. In copper- and iron-catalyzed oxyphosphorylations, the generation of a phosphonyl radical is a key initial step. rsc.org For instance, in a proposed Fe(II)-catalyzed reaction, a single electron transfer from the H-phosphonate to Fe(II) in the presence of oxygen generates a dialkyl phosphonate (B1237965) cation radical. Deprotonation of this species yields the crucial phosphonyl radical. rsc.org

This phosphonyl radical then participates in the core bond-forming event by adding across the double bond of an alkene, creating a new radical intermediate. rsc.orgresearchgate.net In the synthesis of β-ketophosphine oxides from alkynyl acids, this addition produces a vinyl radical intermediate. rsc.orgresearchgate.net The fate of this radical dictates the final product. Subsequent oxidation and reaction with water lead to the formation of the keto group. researchgate.net

Decarboxylative Coupling Mechanisms

Decarboxylative cross-coupling reactions provide a powerful method for forming carbon-phosphorus bonds, representing an alternative route to β-ketophosphine oxides and related compounds. These reactions typically involve the coupling of a carboxylic acid with a P(O)-H compound, driven by the loss of carbon dioxide.

One such process is the copper-sulfate-catalyzed oxidative decarboxylative coupling of alkynyl acids with H-phosphine oxides. rsc.org A plausible mechanism for this transformation begins with the formation of a phosphonyl radical via a single electron transfer process involving the copper catalyst. This radical then adds to the triple bond of the alkynyl acid, generating a vinyl radical intermediate. This intermediate is subsequently oxidized and hydrolyzed to yield the target β-ketophosphine oxide. rsc.orgresearchgate.net

Photoredox catalysis has also been employed for stereoselective decarboxylative couplings. For example, the reaction of α-fluoroacrylic acids with P(O)H compounds can be induced by visible light using a ruthenium-based photocatalyst. organic-chemistry.org This process is believed to occur through a free-radical mechanism, affording monofluoroalkenyl phosphine oxides with high E-stereoselectivity. organic-chemistry.org These methods avoid the need for pre-functionalized starting materials, offering a more direct and atom-economical approach to organophosphorus compounds.

Studies on Insertion of Arynes into Carbonyl Bonds

The insertion of arynes into carbon-carbon sigma bonds represents a unique transformation for modifying β-keto-organophosphorus compounds. Research has demonstrated that arynes can react with β-ketophosphonates in the presence of cesium fluoride (B91410) (CsF) to achieve a selective C-C bond cleavage and insertion. nih.govunige.net

In this reaction, the C-C bond between the carbonyl carbon and the α-carbon of a 2-oxopropylphosphonate is cleaved and subsequently adds across the aryne triple bond. This process results in the formation of o-acylbenzylphosphonates in moderate to good yields. The reaction proceeds under mild, transition-metal-free conditions. nih.govunige.net The specific role of the fluoride source, typically CsF, is crucial for promoting the initial C-C bond cleavage. This methodology provides a novel route for the synthesis of functionalized aromatic phosphonates from readily available β-ketophosphonates.

Stereochemical Outcomes of Reactions

The synthesis of chiral organophosphorus compounds, including β-ketophosphine oxides with a stereogenic phosphorus center, is of significant interest due to their application as ligands in asymmetric catalysis. Several strategies have been developed to control the stereochemical outcome of reactions involving these compounds.

One effective method is the resolution of racemic secondary phosphine oxides (SPOs) using chiral resolving agents, followed by stereospecific transformations. For example, P-stereogenic SPOs can be resolved using TADDOL derivatives. The resulting enantiopure SPOs can then be converted to various P-stereogenic tertiary phosphine oxides with high retention of stereochemistry. nih.gov The addition of enantiopure (S)-(2-methylphenyl)phenylphosphine oxide to aldehydes has been shown to be highly diastereoselective, forming a new carbon stereocenter with excellent control. nih.gov

Furthermore, direct asymmetric synthesis provides access to chiral phosphine oxides. Visible-light-induced C-P coupling of (R)-tert-butyl(phenyl)phosphine oxide with heteroaryl chlorides has been developed as a highly enantioretentive method for synthesizing P-stereogenic heteroaryl phosphine oxides without an external photosensitizer. nih.gov Similarly, the enantioselective hydrophosphinylation of nitrones, catalyzed by a dinuclear zinc system, provides an efficient route to chiral α-hydroxyaminophosphine oxides with high enantiomeric excess. nih.gov These methods demonstrate that stereocontrol can be achieved through both resolution of racemic mixtures and direct asymmetric catalysis, enabling the synthesis of specific stereoisomers of phosphorus compounds.

| Reaction Type | Chiral Substrate/Catalyst | Product Type | Yield (%) | Enantiomeric/Diastereomeric Ratio |

|---|---|---|---|---|

| Pudovik-type addition | (S)-(2-Methylphenyl)phenylphosphine oxide | (S,R)-α-Hydroxy phosphine oxide | 80 | 97.5:2.5 dr, >98% ee |

| Pudovik-type addition | (S)-(2-Methylphenyl)phenylphosphine oxide | (S)-Hydroxymethyl phosphine oxide | 98 | 96% ee |

| Hydrophosphinylation | Dinuclear Zinc/ProPhenol | α-Hydroxyaminophosphine oxide | up to 99 | up to 98% ee |

| C-P Coupling | (R)-tert-Butyl(phenyl)phosphine oxide | P-Stereogenic heteroaryl phosphine oxide | up to 82 | up to 99% ee |

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Intermediate in Organic Synthesis

The presence of both a ketone and a diphenylphosphoryl group makes 4-(Diphenylphosphoryl)butan-2-one a highly adaptable intermediate in organic synthesis. The ketone functionality can participate in a wide array of classical carbonyl reactions, while the phosphoryl group can be leveraged for various transformations, including the Wittig-Horner reaction.

The β-ketophosphine oxide framework is particularly useful in the synthesis of various heterocyclic compounds. For instance, similar β-ketophosphine oxides are known to undergo intramolecular cyclization reactions to form substituted furans and other oxygen-containing heterocycles. unimelb.edu.au Furthermore, these types of compounds can serve as precursors for nitrogen-containing heterocycles like pyridines and quinolines through condensation reactions with appropriate nitrogen sources. nih.govsemanticscholar.org The reactivity of the active methylene (B1212753) group, situated between the carbonyl and phosphoryl groups, allows for a range of condensation and alkylation reactions, further expanding its synthetic utility. This dual reactivity allows for the construction of complex molecular scaffolds from relatively simple starting materials.

Ligand Design and Coordination Chemistry

The phosphoryl and carbonyl oxygen atoms in this compound can act as donor sites, enabling it to function as a bidentate or monodentate ligand in coordination with various metal ions. This characteristic is pivotal to its applications in catalysis and separation science.

In Transition Metal Catalysis

The phosphine (B1218219) oxide moiety of this compound and its derivatives can coordinate to transition metals such as rhodium (Rh) and iridium (Ir), forming complexes with significant catalytic potential. nih.govsemanticscholar.orgrsc.orgrsc.org These metals are at the heart of many important catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Complexes of rhodium and iridium with phosphine-containing ligands are well-known for their catalytic activity. For example, Rh(I) complexes are used in the hydroformylation of alkenes, a large-scale industrial process for the production of aldehydes. researchgate.net Iridium complexes, on the other hand, have shown remarkable activity in the catalytic transfer hydrogenation of ketones and the dehydrogenation of alkanes. utwente.nlchemrxiv.orgnrc.gov The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The diphenylphosphoryl group in this compound can be electronically tuned by substitution on the phenyl rings, allowing for the fine-tuning of the catalytic properties of its metal complexes.

While specific catalytic applications of this compound complexes are not extensively documented in publicly available literature, the principles of coordination chemistry suggest its potential as a ligand in various catalytic systems. The ability to form stable complexes with transition metals makes it a promising candidate for the development of new and efficient catalysts.

Complexation with f-Block Elements (Lanthanides and Actinides)

Organophosphorus compounds are a cornerstone in the separation science of f-block elements, which is a critical step in the nuclear fuel cycle and in the recovery of rare-earth elements. The phosphoryl group in this compound provides a hard donor oxygen atom that exhibits a strong affinity for the hard Lewis acidic lanthanide and actinide ions.

Solvent extraction is the primary industrial method for separating lanthanides and actinides. In this process, an organic phase containing an extracting agent is brought into contact with an aqueous phase containing the metal ions. The extracting agent selectively forms complexes with certain metal ions, transferring them to the organic phase.

Organophosphorus extractants, including phosphine oxides, are widely used for the extraction and separation of actinides and lanthanides from acidic waste solutions. osti.govresearchgate.net The efficiency of these separations is crucial for nuclear waste management, aiming to separate the highly radiotoxic minor actinides (like americium and curium) from the less hazardous lanthanides.

The separation of americium(III) from europium(III) is a benchmark for evaluating the performance of new extractants, as they have very similar ionic radii and chemical properties. While specific data for this compound is limited, studies on analogous organophosphorus ligands provide insight into the expected behavior. For example, the separation of Am(III) and Eu(III) has been demonstrated using various nitrogen-donor and phosphoryl-based ligands, achieving significant separation factors under specific conditions. utwente.nlresearchgate.netkuleuven.be Similarly, methods for the separation of uranium and thorium from other elements using specialized extraction resins and solvent systems have been developed. nih.govnih.gov

Table 1: Representative Separation Factors for Am(III)/Eu(III) using Different Extraction Systems (Note: This table presents data for analogous extraction systems to illustrate the principle, as specific data for this compound is not readily available in the searched literature.)

| Extractant/System | Organic Phase | Aqueous Phase | Separation Factor (SFAm/Eu) | Reference |

| T-DGA Resin with SO3Ph-BTP | T-DGA | 0.1 M HNO₃ + 10 mM SO3Ph-BTP | ~2000 | utwente.nl |

| MOB-BTP | 25 mM MOB-BTP in FS-13 | 1.0 M HNO₃ | ~80 | osti.gov |

| CA-BTP | 50 mM CA-BTP in FS-13 | 1.0 M HNO₃ | ~120 | osti.gov |

Table 2: Distribution Ratios for the Extraction of Uranium and Thorium (Note: This table illustrates the extraction behavior of U and Th with a different phosphoramidate (B1195095) ligand, highlighting the potential of phosphoryl-based extractants.)

| Metal Ion | Extractant System | Aqueous Acidity | Distribution Ratio (D) | Reference |

| Th(IV) | Tetraphenylethane-1,2-diylbis(phosphoramidate) in ionic liquid/chloroform | 2-8 mol L⁻¹ HNO₃ | (12.4 ± 0.1) × 10³ | nih.gov |

The efficiency and selectivity of the extraction process are highly dependent on the structure of the ligand. Modifications to the ligand's backbone and substituent groups can significantly impact its coordination properties and, consequently, its extraction behavior.

One important factor is the length of the alkyl chains in the ligand structure. Studies on various organophosphorus extractants have shown that increasing the alkyl chain length can enhance the lipophilicity of the metal-ligand complex, leading to improved extraction into the organic phase. However, excessively long chains can sometimes lead to steric hindrance, which may decrease the stability of the complex and thus lower the extraction efficiency. The optimal chain length is often a balance between these competing effects.

The rigidity of the ligand backbone also plays a crucial role. Pre-organized ligands, where the donor atoms are held in a specific conformation that is favorable for metal ion binding, often exhibit higher selectivity than flexible, acyclic ligands. This is because less conformational rearrangement is required upon complexation, leading to a smaller entropic penalty.

Building Block for Complex Molecular Architectures

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, such as macrocycles and supramolecular assemblies. scitechdaily.com These structures are of great interest in host-guest chemistry, molecular recognition, and the development of new materials with tailored properties.

For instance, the ketone group can be used to link the molecule to other units through the formation of imines, enamines, or by participating in aldol-type condensations. The diphenylphosphoryl group can be functionalized or used as a coordination site to direct the assembly of larger structures.

A notable application of similar building blocks is in the synthesis of calixarenes, which are macrocyclic compounds with a cup-like shape that can encapsulate smaller molecules or ions. mdpi.com By incorporating the this compound moiety into a calixarene (B151959) framework, it is possible to create a host molecule with specific binding sites for metal ions or organic guests. The synthesis of such complex structures often involves multi-step procedures that take advantage of the selective reactivity of the different functional groups present in the building blocks. scitechdaily.com

Contributions to Materials Science Research

Organophosphorus compounds are integral to materials science, serving as flame retardants, plasticizers, and performance additives. wikipedia.org While specific research on this compound in materials science is emerging, its chemical nature as an organophosphorus compound suggests its potential contributions in these areas. The diphenylphosphoryl group is a key functional moiety that can impart desirable properties to polymeric materials.

Organophosphorus compounds are widely utilized as flame retardants in various polymers. mdpi.com They can act in either the gas phase or the condensed phase during combustion. In the solid phase, they promote the formation of a stable char layer on the polymer's surface, which insulates the underlying material from heat and prevents the release of flammable volatile compounds. mdpi.com This charring effect is a well-documented mechanism for phosphorus-based flame retardants. mdpi.com The introduction of organophosphorus additives into epoxy resins, for example, has been shown to reduce the heat release rate and the amount of toxic combustion products. mdpi.com

Furthermore, compounds containing a phosphoryl group can be used as ligands in coordination complexes with transition metals. These complexes can have applications in catalysis and the development of novel materials with specific electronic or photophysical properties. For instance, derivatives of this compound have been noted for their potential role in developing advanced materials, including polymers. The compatibility of organophosphorus compounds with a diverse range of polymers makes them valuable as plasticizers and performance additives in industries such as textiles, furniture, and electronics. wikipedia.org

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Underlying Mechanism |

| Flame Retardants | Additive in polymers to reduce flammability. | Promotion of char formation, insulating the material and reducing the release of flammable gases. mdpi.com |

| Polymer Modifiers | Used as a plasticizer or performance additive. | The diphenylphosphoryl group can alter the physical properties of the polymer matrix. wikipedia.org |

| Ligand for Catalysis | Component of coordination complexes for catalytic processes. | The phosphoryl group can coordinate with metal centers, influencing catalytic activity and selectivity. |

Generation of Reactive Intermediates (e.g., Benzyne (B1209423) Species from Derivatives)

A significant application of compounds structurally related to this compound is in the generation of highly reactive intermediates, such as benzynes. Benzynes are transient species that are not stable enough to be isolated under normal conditions but are extremely useful in organic synthesis for forming new carbon-carbon bonds. masterorganicchemistry.com

Research has demonstrated that derivatives of the diphenylphosphoryl group can be instrumental in the formation of benzyne intermediates under mild conditions. nih.gov For example, the interaction of (2-diphenylphosphoryl-3-iodo-4-methoxy-phenyl) methanol (B129727) with sodium hydride in dimethylformamide (DMF) at room temperature leads to the generation of a benzyne intermediate. nih.gov This intermediate can then be "trapped" by other molecules present in the reaction mixture, such as furan (B31954) or DMF itself, to create complex molecular architectures. nih.gov

The key to this process is the diphenylphosphoryl group acting as an excellent leaving group in conjunction with another adjacent group (like iodide, bromide, or triflate) on an aromatic ring. nih.gov The presence of an adjacent alkoxy group has been shown to be critical for achieving high regioselectivity in the subsequent trapping reaction. nih.gov This methodology allows for the simultaneous exchange of three functional groups in a single synthetic step, offering an efficient route to complex molecules that might otherwise require lengthy synthetic sequences. nih.gov This approach was successfully used in the synthesis and subsequent structural reassignment of the natural product gigasol. nih.gov

Table 2: Benzyne Generation from a Diphenylphosphoryl Derivative

| Starting Material | Reagents | Intermediate | Trapping Agent | Product Example |

| (2-diphenylphosphoryl-3-iodo-4-methoxy-phenyl) methanol | Sodium Hydride (NaH) in Dimethylformamide (DMF) | Benzyne | Dimethylformamide (DMF) | 3-(dimethylaminomethyl)-2-hydroxy-6-methoxybenzaldehyde nih.gov |

This ability to generate benzynes from stable, easily handled precursors highlights the synthetic utility of the diphenylphosphoryl moiety in advanced organic chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. For 4-(Diphenylphosphoryl)butan-2-one, the spectrum reveals distinct signals for the protons on the phenyl rings and the butanone chain. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the region of δ 7.28-7.37 ppm. chemicalbook.com The protons on the aliphatic chain exhibit characteristic shifts and splitting patterns. The methylene (B1212753) group adjacent to the carbonyl group (C(O)CH₂) and the methylene group adjacent to the phosphorus atom (PCH₂) would have distinct chemical shifts. The methyl protons of the acetyl group (CH₃) would appear as a singlet, typically at a higher field.

Table 1: ¹H NMR Chemical Shift Ranges for Functional Groups in Related Compounds

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 7.28 - 7.37 chemicalbook.com |

| Methylene (CH₂) adjacent to P | 2.012 chemicalbook.com |

| Methylene (CH₂) adjacent to C=O | 2.75 - 2.90 rsc.org |

| Methyl (CH₃) adjacent to C=O | 2.20 - 2.25 rsc.org |

Note: Data is based on related structures and serves as a general reference.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C=O) is characteristically found at a very low field, often in the range of 205-210 ppm. docbrown.infolibretexts.org The carbons of the phenyl rings appear in the aromatic region (approximately 125-140 ppm). The aliphatic carbons of the butanone chain will have shifts that are influenced by the neighboring functional groups. For instance, the carbon of the methylene group adjacent to the carbonyl will be at a lower field than the methylene group adjacent to the phosphorus atom.

Table 2: Representative ¹³C NMR Chemical Shifts for 2-Butanone (B6335102)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 209.3 docbrown.info |

| CH₂ | 36.9 docbrown.info |

| CH₃ (adjacent to C=O) | 29.4 docbrown.info |

| CH₃ (terminal) | Not applicable to target compound |

Note: This data for 2-butanone provides a reference for the expected shifts of the butanone moiety. docbrown.info

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool specifically for characterizing the chemical environment of the phosphorus atom. In this compound, the phosphorus atom is pentavalent and part of a phosphine (B1218219) oxide group. This would result in a single peak in the ³¹P NMR spectrum, with a chemical shift that is characteristic of this functional group. The exact chemical shift provides information about the electronic environment and bonding of the phosphorus atom.

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups.

The IR and Raman spectra of this compound are dominated by strong absorption bands corresponding to the stretching vibrations of the phosphoryl (P=O) and carbonyl (C=O) groups. The C=O stretching vibration typically appears as a strong, sharp band in the region of 1700-1725 cm⁻¹. youtube.comnist.gov The P=O stretching vibration is also a strong absorption and is expected in the range of 1150-1200 cm⁻¹. Analysis of the precise frequencies and intensities of these bands can provide information about the molecular conformation and intermolecular interactions.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1700 - 1725 youtube.comnist.gov |

| Phosphoryl (P=O) Stretch | 1150 - 1200 |

Note: Ranges are approximate and can be influenced by the molecular environment.

Vibrational spectroscopy can be applied to the compound in both the solid state and in solution. nih.gov In the solid state, intermolecular interactions, such as dipole-dipole interactions and crystal packing forces, can influence the vibrational frequencies and lead to band splitting or shifting compared to the solution phase. nih.gov Solution-state studies, by minimizing these intermolecular effects, can provide a clearer picture of the intramolecular vibrational modes. nih.gov Comparing the spectra from both states can offer insights into the nature of the intermolecular forces present in the solid.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can map the electron density and thus infer atomic positions with high precision.

In the solid state, the molecule's conformation is influenced by both intramolecular forces, such as steric hindrance between the bulky diphenylphosphoryl group and the butanone chain, and intermolecular forces, like crystal packing effects. The phosphorus atom is expected to adopt a tetrahedral geometry, with two P-C bonds to the phenyl rings, one P-C bond to the butane (B89635) chain, and a P=O double bond. The butanone moiety will influence the local conformation, with specific torsion angles defining the spatial relationship between the carbonyl group and the phosphoryl group.

Table 1: Selected Bond Lengths and Angles for the Analogue 4-Hydroxy-4,4-diphenylbutan-2-one researchgate.net This data provides an approximation of the expected values for the carbon skeleton and phenyl group connections in this compound.

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | O(ketone)—C(ketone) | ~1.22 |

| C(ketone)—C(methylene) | ~1.51 | |

| C(methylene)—C(diphenyl-substituted) | ~1.53 | |

| C(aromatic)—C(aromatic) | ~1.38 - 1.40 | |

| Bond Angles (°) | O(ketone)—C(ketone)—C(methylene) | ~121 |

| C(ketone)—C(methylene)—C(diphenyl-substituted) | ~114 | |

| C(aromatic)—C(diphenyl-substituted)—C(aromatic) | ~110 |

Absolute structure or absolute configuration determination is critical for chiral molecules, which are non-superimposable on their mirror images. This technique establishes the actual three-dimensional arrangement of atoms in space (e.g., R or S configuration). This compound itself is achiral. However, if a chiral center were introduced, for example by reduction of the ketone to a chiral alcohol, determining its absolute configuration would be essential.

The primary method for this is single-crystal X-ray diffraction, where anomalous dispersion effects are used. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the Flack parameter can be calculated. A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. For instance, in the structural analysis of a chiral analogue, the absolute structure was successfully determined by resonant scattering, yielding a Flack parameter of 0.088 (14), confirming the stereochemical assignment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides a "fingerprint" that helps to elucidate its structure.

For this compound (Molecular Weight: 286.30 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 286. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common pathway for ketones.

Cleavage between C2 and C3 would yield an acylium ion [CH₃CO]⁺ at m/z 43.

Cleavage between C1 and C2 would yield a fragment containing the diphenylphosphoryl group.

McLafferty Rearrangement: Since the molecule possesses γ-hydrogens (on the C4 carbon relative to the carbonyl), a McLafferty rearrangement can occur. youtube.com This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond, resulting in the loss of a neutral propene molecule and the formation of a radical cation at m/z 244, corresponding to [ (C₆H₅)₂P(O)CH=C(OH)CH₃ ]⁺.

Phosphorus-Carbon Bond Cleavage: The C-P bond can cleave, leading to fragments representative of the diphenylphosphoryl group, such as [(C₆H₅)₂PO]⁺ at m/z 201.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 286 | [ (C₆H₅)₂P(O)CH₂CH₂COCH₃ ]⁺ | Molecular Ion (M⁺) |

| 244 | [ (C₆H₅)₂P(O)CH=C(OH)CH₃ ]⁺ | McLafferty Rearrangement |

| 201 | [ (C₆H₅)₂PO ]⁺ | Cleavage of C-P bond |

| 183 | [ (C₆H₅)₂P ]⁺ | Loss of oxygen from [ (C₆H₅)₂PO ]⁺ |

| 77 | [ C₆H₅ ]⁺ | Phenyl cation from diphenylphosphoryl group |

| 43 | [ CH₃CO ]⁺ | Alpha-cleavage |

Isotopic Labeling Techniques for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups through a chemical reaction, thereby providing profound insights into reaction mechanisms. slideshare.net By replacing an atom with one of its heavier, stable isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, carbon ¹²C with ¹³C, or oxygen ¹⁶O with ¹⁸O), the fate of the labeled portion of the molecule can be tracked using techniques like NMR spectroscopy or mass spectrometry. chem-station.comyoutube.com

While specific isotopic labeling studies on this compound are not documented, the methodology can be applied to understand its reactivity. For example:

Studying Enolate Formation: To investigate reactions involving the enolate of the ketone, such as in an aldol (B89426) reaction, the α-hydrogens (at C1 and C3) could be exchanged with deuterium by treating the compound with a deuterated solvent (e.g., D₂O) under basic or acidic conditions. Subsequent reactions would reveal whether these positions are involved in the mechanism by tracking the presence or absence of deuterium in the products.

Elucidating Reduction Mechanisms: In the reduction of the ketone to an alcohol, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would label the newly formed carbinol position. This allows for the unambiguous assignment of the origin of the new C-H bond.

Investigating the Wittig Reaction: The broader class of organophosphorus compounds is central to reactions like the Wittig olefination. wikipedia.orgorganic-chemistry.org Isotopic labeling has been crucial in elucidating its mechanism, particularly in distinguishing between proposed intermediates like betaines and oxaphosphetanes. wikipedia.org For a reaction involving the phosphoryl oxygen of this compound, ¹⁸O labeling could be employed. The distribution of the ¹⁸O label in the products and byproducts would provide direct evidence for the role of the phosphoryl group in the reaction pathway.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to predict the properties of molecules like 4-(Diphenylphosphoryl)butan-2-one.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. irjweb.com For organophosphorus compounds, the HOMO is often localized on the phenyl rings, while the LUMO can be distributed over the phosphoryl group and the backbone. researchgate.netresearchgate.net This distribution suggests that the phenyl rings are the likely sites for electrophilic attack, whereas the carbonyl carbon and the region around the phosphoryl group are susceptible to nucleophilic attack. irjweb.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. While specific values for this compound are not widely published, data for analogous compounds are illustrative.

Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Aromatic Ketone

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 5.0 to 6.0 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.0 to 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 to 3.0 |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -(I+A)/2) | 1.5 to 2.5 |

Note: These values are representative for aromatic ketones and phosphine (B1218219) oxides and serve as an estimation. Actual values for this compound require specific calculation. irjweb.comrsc.org

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. scielo.org.mx This correlation allows for precise assignment of vibrational modes to specific functional groups within the molecule. nih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| P=O | Stretch | 1150 - 1210 |

| C=O | Stretch | 1700 - 1725 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| P-C (phenyl) | Stretch | 990 - 1010 |

| C-C (phenyl ring) | Stretch | 1400 - 1600 |

Note: These are general ranges. Specific frequencies are influenced by the molecule's conformation and intermolecular interactions.

Molecular Dynamics and Conformational Analysis

The flexible butane (B89635) chain and the rotatable phenyl groups in this compound give rise to multiple possible conformations. Computational methods like Molecular Dynamics (MD) simulations and systematic conformational searches are employed to explore the potential energy surface and identify low-energy, stable conformers. researchgate.netnih.gov

Quantum Chemical Predictions of Reaction Pathways and Intermediates

Quantum chemical calculations are a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and reaction intermediates that may be difficult to observe experimentally. nih.gov For β-ketophosphine oxides, several synthetic routes exist, including the oxidation of β-hydroxyphosphines or the reaction of phosphine oxides with enolates. researchgate.net

Computational studies can model these reaction pathways. For instance, in a Michael addition-type reaction to form the butanone backbone, calculations can determine the activation energy barriers for different approaches of the nucleophile and identify the structure of the transition state. The mechanism for the formation of β-ketophosphine oxides often involves radical or ionic intermediates, and quantum chemistry can predict their stability and subsequent reaction steps. researchgate.net While specific pathway calculations for this compound are not prominent in the literature, the established methodologies are fully applicable to predict its formation and reactivity.

Studies on Ligand Binding and Interaction Profiles

The phosphoryl oxygen in this compound is a strong Lewis base, making the molecule an excellent candidate as a ligand for metal ions. The P=O group can coordinate to a wide range of transition metals and lanthanides. researchgate.net

Computational studies, including DFT and molecular docking, can model the binding of this ligand to a metal center. canada.ca These calculations can predict:

Binding Geometries: The preferred coordination angle and bond distance between the phosphoryl oxygen and the metal.

Binding Energies: The strength of the ligand-metal interaction, which is crucial for the stability of the resulting complex.

Electronic Effects: How coordination affects the electronic structure of both the ligand and the metal, which is key to understanding the catalytic or photophysical properties of the complex.

While specific complexes of this compound have not been extensively detailed computationally in published literature, studies on similar phosphine oxide ligands show strong coordination capabilities, which are fundamental to their use in catalysis and extraction processes. researchgate.net

Analysis of Non-Covalent Interactions (e.g., C-H···O hydrogen bonds, C-H···π interactions, π-stacking)

Non-covalent interactions play a critical role in determining the conformational preferences and crystal packing of this compound. researchgate.netarxiv.org DFT methods, particularly those with dispersion corrections (e.g., DFT-D), are essential for accurately describing these weak interactions. researchgate.netnih.gov

The key non-covalent interactions expected in this molecule include:

C-H···O Hydrogen Bonds: Intramolecularly, hydrogen atoms from the butane chain or the phenyl rings can form weak hydrogen bonds with the oxygen atoms of the phosphoryl (P=O) or carbonyl (C=O) groups. These interactions can significantly stabilize certain conformers. researchgate.net In the solid state, these interactions are crucial for building the crystal lattice.

C-H···π Interactions: The electron-rich π-systems of the phenyl rings can interact with C-H bonds from neighboring molecules or from the aliphatic chain of the same molecule. rsc.org

π-π Stacking: The phenyl rings can stack upon each other, either in a face-to-face or offset arrangement. These interactions, driven by dispersion forces, are a major factor in the supramolecular assembly in the solid state.

Analysis tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions from the calculated electron density. researchgate.net

Exploration of Derivatives, Analogues, and Structure Reactivity Relationships

Systematic Structural Modifications of the Butanone Backbone

While specific studies on the systematic modification of the 4-(diphenylphosphoryl)butan-2-one backbone are not extensively detailed in the literature, the synthetic routes to β-ketophosphine oxides and their analogues offer significant insight into potential structural variations. The core butanone structure can be conceptually altered by employing different starting materials in established synthetic methodologies.

Modern synthetic methods allow for considerable flexibility in constructing the carbon skeleton of β- and γ-ketophosphine oxides.

Copper-Catalyzed Difunctionalization of Alkenes : A versatile method involves the copper-catalyzed reaction of H-phosphine oxides with various alkenes and dioxygen. researchgate.net The choice of the starting alkene directly dictates the final backbone of the resulting β-ketophosphine oxide. By selecting different substituted or functionalized alkenes, a diverse library of analogues with modified backbones could be generated.

Three-Component Reactions : An acid-promoted three-component reaction has been developed for the synthesis of γ-ketophosphine oxides. organic-chemistry.org This method combines a diarylphosphine oxide, an aldehyde, and a ketone to construct the final molecule. The structural diversity of the resulting ketophosphine oxide is directly controlled by the choice of the initial aldehyde and ketone, allowing for the introduction of various substituents along the carbon chain. organic-chemistry.org